![molecular formula C26H29ClN4O6 B2702256 N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329894-26-9](/img/structure/B2702256.png)
N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl) acetic acid. Further chlorination of this product yields 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . The reaction of para-bromoaniline yields N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide .Molecular Structure Analysis
The molecular formula of the compound is C23H27ClN4O4S, and it has a molecular weight of 491. The crystal structure of similar compounds has been studied, providing insights into their molecular structure .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives have garnered significant attention in pharmaceutical research. Researchers have explored their potential as therapeutic agents due to their diverse chemical reactivity. These compounds can serve as building blocks for designing novel drugs. Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is crucial for unlocking their therapeutic potential .
Herbicides
The unique chemical structure of N-isoindoline-1,3-diones makes them interesting candidates for herbicidal applications. Researchers have investigated their effectiveness in controlling unwanted plant growth. These compounds may offer sustainable alternatives to conventional herbicides .
Colorants and Dyes
N-isoindoline-1,3-dione derivatives exhibit interesting color properties. Their incorporation into dyes and colorants can enhance the vibrancy and stability of pigments. These compounds find use in textiles, paints, and other color-related industries .
Polymer Additives
Due to their reactivity and compatibility with various polymer matrices, N-isoindoline-1,3-dione derivatives are employed as polymer additives. They can enhance mechanical properties, thermal stability, and other characteristics of polymers .
Organic Synthesis
Researchers have utilized N-isoindoline-1,3-diones as versatile intermediates in organic synthesis. Their ability to undergo diverse transformations allows for the construction of complex molecules. These compounds serve as valuable tools for synthetic chemists .
Photochromic Materials
Photochromic materials change color in response to light, and N-isoindoline-1,3-dione derivatives have been explored for this purpose. Their reversible color-switching behavior makes them suitable for applications such as optical devices and sensors .
Blood Cancer Research
Specifically, N-substituted imides, including isoindoline-1,3-dione derivatives, have been synthesized and evaluated against blood cancer using cell lines. These compounds show promise in cytotoxicity assays, potentially influencing cancer cell survival .
Mechanism of Action
Based on the structural components of the compound, it contains an isoindoline nucleus , which is found in many bioactive compounds and has been associated with various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound also contains a 1,3-dioxoisoindolin-2-yl group , which is a part of many compounds with promising applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
properties
IUPAC Name |
N-[2-[4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6.ClH/c31-23(6-3-10-30-25(33)19-4-1-2-5-20(19)26(30)34)29-14-12-28(13-15-29)11-9-27-24(32)18-7-8-21-22(16-18)36-17-35-21;/h1-2,4-5,7-8,16H,3,6,9-15,17H2,(H,27,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEDVUMTFSODKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC=CC=C5C4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

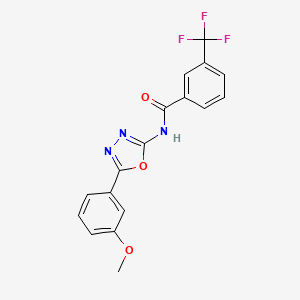
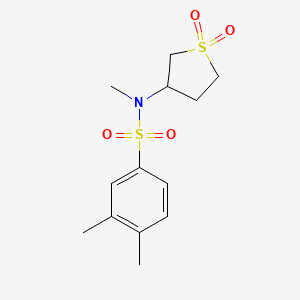

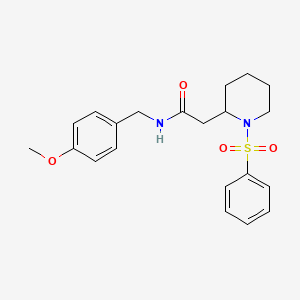
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702180.png)
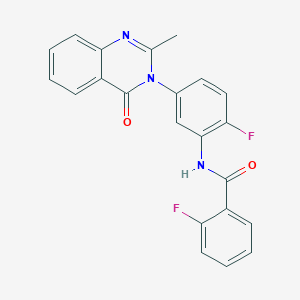
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2702183.png)
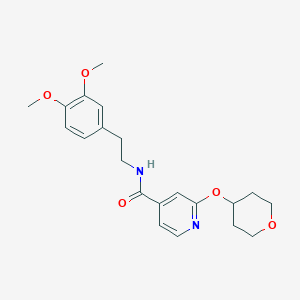

![N-mesityl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702190.png)
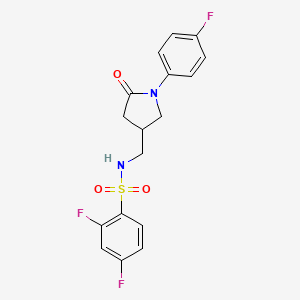
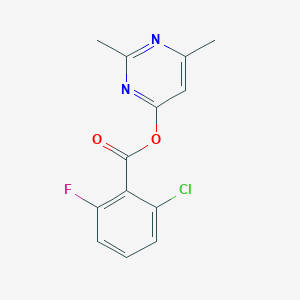
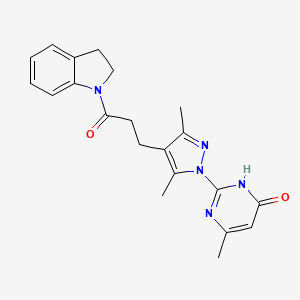
![4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2702196.png)